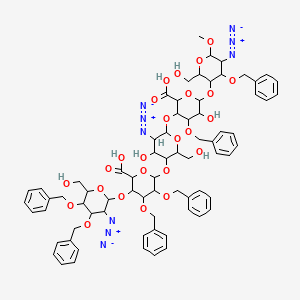
(3-Methylpyridin-2-yl)methanol hydrochloride
説明
(3-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. This compound has gained significant attention due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (3-Methylpyridin-2-yl)methanol hydrochloride is not well understood. However, it is believed to act as a ligand for certain receptors in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
(3-Methylpyridin-2-yl)methanol hydrochloride has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antidiabetic, anti-inflammatory, and antitumor activities.
実験室実験の利点と制限
One of the main advantages of using (3-Methylpyridin-2-yl)methanol hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active molecules, making it a valuable tool for medicinal chemists and pharmacologists. However, its limitations include its potential toxicity and the lack of detailed information on its mechanism of action.
将来の方向性
There are several future directions for the research on (3-Methylpyridin-2-yl)methanol hydrochloride. One of the most promising areas is the development of new biologically active molecules based on this compound. These molecules could have potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Another future direction is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects and potential therapeutic applications.
科学的研究の応用
(3-Methylpyridin-2-yl)methanol hydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of several biologically active molecules, including inhibitors of enzymes, ligands for receptors, and anticancer agents.
特性
IUPAC Name |
(3-methylpyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFQDWVHGBANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741979 | |
| Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70580-08-4 | |
| Record name | (3-Methylpyridin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















